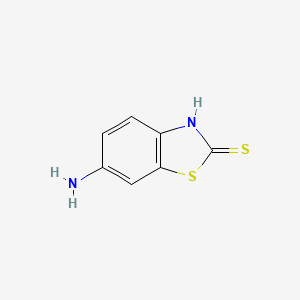

6-Amino-2-mercaptobenzothiazole

Descripción

Contextualization within Benzothiazole (B30560) Chemistry

6-Amino-2-mercaptobenzothiazole is an organosulfur compound belonging to the larger family of benzothiazoles. Benzothiazoles are bicyclic heterocyclic compounds featuring a fusion of benzene (B151609) and thiazole (B1198619) rings. This core structure, containing both nitrogen and sulfur heteroatoms, imparts a unique electronic configuration and a wide range of chemical reactivity. mdpi.comnih.gov The benzothiazole scaffold is a significant pharmacophore in medicinal chemistry and a key structural motif in materials science. nih.govnih.gov

The specific functionalization of the benzothiazole ring at the 2 and 6 positions with a mercapto (-SH) and an amino (-NH2) group, respectively, defines the distinct properties and reactivity of this compound. The mercapto group can exist in a tautomeric equilibrium with its thione form (=S), with the thione form generally being more stable. This group is a key site for nucleophilic reactions. nih.gov The amino group at the 6-position acts as an electron-donating group, influencing the aromatic system's reactivity and providing a site for further chemical modifications, such as diazotization. mdpi.com The presence of these two reactive functional groups on a stable heterocyclic core makes this compound a versatile building block in organic synthesis. mdpi.comnih.gov

Historical Development and Emerging Research Trajectories

The study of mercaptobenzothiazoles dates back to the work of A. W. Hoffmann, who developed early synthetic methods for the parent compound, 2-mercaptobenzothiazole (B37678). wikipedia.org Industrial interest grew significantly in the 1920s with the discovery of its utility as a rubber vulcanization accelerator, a finding that earned Lorin B. Sebrell the Charles Goodyear Medal in 1942. wikipedia.org The introduction of an amino group at the 6-position created new avenues for research and application.

Historically, research on this compound and its derivatives has been prominent in the fields of dye chemistry and material science. Its ability to undergo diazotization has made it a valuable precursor for a variety of azo dyes. researchgate.net In material science, its primary application has been as a corrosion inhibitor for various metals and alloys. researchgate.netmdpi.com

Emerging research is increasingly focused on the biomedical potential of this compound derivatives. The scaffold is being explored for the development of new therapeutic agents with a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. mdpi.comnih.gov Recent studies have investigated derivatives for their potential as anti-inflammatory agents and enzyme inhibitors. nih.govnih.gov Furthermore, the environmental fate and potential for bioremediation of mercaptobenzothiazoles are areas of growing interest, with studies exploring their degradation by enzymes like bacterial dye-decolorizing peroxidases. mdpi.com The development of "smart" anti-corrosion nanomaterials that can release this compound in a controlled manner is another active area of research. mdpi.com

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C7H6N2S2 |

| Molecular Weight | 182.26 g/mol |

| IUPAC Name | 6-amino-3H-1,3-benzothiazole-2-thione |

| CAS Number | 7442-07-1 |

| Appearance | Pale yellow to tan crystalline powder |

| Tautomerism | Exists in equilibrium between the thiol and thione forms, with the thione form being predominant. |

This table is based on data from available chemical databases and literature. uni.lunih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPNFKLUBIKHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064703 | |

| Record name | 2(3H)-Benzothiazolethione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7442-07-1 | |

| Record name | 6-Amino-2-mercaptobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7442-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007442071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2-mercaptobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-2-mercaptobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzothiazolethione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Benzothiazolethione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminobenzothiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 6 Amino 2 Mercaptobenzothiazole and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing the 6-amino-2-mercaptobenzothiazole scaffold have been well-established, primarily relying on cyclization reactions. These routes often involve high temperatures and pressures.

Cyclization Reactions involving Thiocarbanilide (B123260) and Thiourea (B124793) Analogues

A classical approach to synthesizing 2-mercaptobenzothiazoles involves the reaction of thiocarbanilide with sulfur. nih.gov In a typical industrial-scale process, aniline (B41778) reacts with carbon disulfide to form thiocarbanilide. This intermediate then undergoes cyclization with sulfur at elevated temperatures, ranging from 220–275°C, to yield 2-mercaptobenzothiazole (B37678). The amino group at the 6-position can be introduced by starting with a correspondingly substituted aniline derivative.

Similarly, thiourea analogues can be employed in cyclization reactions to form the benzothiazole (B30560) ring system. For instance, the reaction of appropriately substituted thioureas with α-halo carbonyl compounds, known as the Hantzsch thiazole (B1198619) synthesis, is a widely used method for creating the thiazole ring, which can be a part of the benzothiazole structure. clockss.org

Reactions of o-Aminothiophenol with Carbon Disulfide

The reaction between o-aminothiophenol and carbon disulfide represents a foundational method for the synthesis of 2-mercaptobenzothiazole. nih.govwikipedia.org This reaction, often carried out under high pressure, directly leads to the formation of the benzothiazole ring. nih.gov To produce this compound, a starting material of 4-amino-2-aminothiophenol would be required. The mechanism involves the nucleophilic attack of the amino group on the carbon of carbon disulfide, followed by an intramolecular cyclization and elimination of hydrogen sulfide. wikipedia.org

A variation of this approach involves the reaction of o-haloanilines with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govorganic-chemistry.org This method proceeds via a tandem reaction where the o-haloaniline first reacts with carbon disulfide, followed by an intramolecular nucleophilic aromatic substitution to form the benzothiazole ring. organic-chemistry.org

Oxidative Cyclization Pathways

Oxidative cyclization offers another route to benzothiazole derivatives. These reactions often involve the use of an oxidizing agent to facilitate the ring-closing step. For example, the iodine-promoted condensation of 2-aminothiophenol (B119425) with aldehydes provides 2-substituted benzothiazoles. organic-chemistry.org In the context of this compound, a precursor containing the necessary amino and thiol functionalities could undergo oxidative cyclization to form the desired product. The use of high-valent iron-containing enzymes or chemical oxidants can generate radicals that initiate regioselective bond formation. nih.gov Iron(III) chloride, for instance, has been used as a mild oxidant in cascade radical cyclization reactions. mdpi.com

Modern and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These modern approaches prioritize atom economy, the use of less hazardous reagents, and simplified reaction procedures. nih.gov

One-Pot and Atom-Economical Syntheses

Atom-economical syntheses aim to maximize the incorporation of all reactant atoms into the final product. An example is the three-component reaction of o-iodoanilines, potassium sulfide, and various amines, which can lead to 2-aminobenzothiazoles in high yields. nih.gov

Functionalization and Derivatization Strategies

The unique bifunctional nature of this compound, featuring a nucleophilic thiol group and an amino group on the benzene (B151609) ring, offers extensive possibilities for chemical modification. These functional groups serve as reactive handles for introducing a wide array of substituents, leading to the synthesis of diverse derivatives with tailored properties.

Amination and Thiolation Modifications

The modification of the amino and thiol groups is a primary strategy for derivatizing this compound.

Direct amination at the 6-position of a pre-existing 2-mercaptobenzothiazole core can be challenging because the thiol group is susceptible to oxidation. A more effective method involves an Ullmann-type coupling reaction. For instance, the reaction of 2-mercapto-6-iodobenzothiazole with ammonia, catalyzed by copper(I) iodide (CuI) and L-proline, yields this compound.

The thiol group at the 2-position is highly reactive and readily undergoes S-alkylation, a common thiolation modification. This is demonstrated in the synthesis of various 2-alkylthio-6-aminobenzothiazoles. nih.gov These modifications are crucial first steps for creating more complex molecules, such as those used in the formation of Mannich bases or other biologically active compounds. nih.govchemicalpapers.com For example, 2-(alkenylthio)-5-aminobenzothiazoles have been synthesized and screened for antimicrobial activity. nih.gov

Synthesis of Substituted Benzothiazole Derivatives

The core structure of this compound serves as a versatile scaffold for synthesizing a wide range of substituted derivatives. Functionalization can occur at the thiol group, the amino group, or the benzothiazole ring itself.

The thiol group is a key site for derivatization. S-arylation of 2-mercaptobenzothiazole can be achieved using diaryliodonium triflates in a base-free and transition-metal-catalyst-free aerobic reaction, producing 2-(arylthio)benzothiazoles in good yields. nih.gov Another approach involves a tandem reaction where o-aminothiophenols react with tetramethylthiuram disulfide to form 2-mercaptobenzothiazoles in situ, which then undergo intermolecular coupling with iodobenzenes using a copper catalyst. nih.gov

The amino group at the 6-position can also be readily functionalized. For instance, 2-(alkoxycarbonylmethylthio)-6-aminobenzothiazoles can be acetylated with acetic anhydride (B1165640) to produce 2-(6-acetamidobenzothiazolethio)acetic acid esters. nih.gov Furthermore, novel 2-benzylthio-6-substituted-1,3-benzothiazoles can be prepared by reacting 6-substituted-1,3-benzothiazole-2-thiols with benzyl (B1604629) bromide. nih.gov

More complex heterocyclic systems can be built upon the benzothiazole framework. The reaction of 2-mercaptobenzothiazole with aryl enyne ketones in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) leads to the formation of benzothiazolyl furfuryl sulfides through cyclization. nih.gov Additionally, derivatives containing thiazolidinone rings have been synthesized by reacting 2-amino-6-substituted benzothiazoles with various reagents. researchgate.netderpharmachemica.com

The table below summarizes various synthetic strategies for creating substituted benzothiazole derivatives.

| Starting Material | Reagents and Conditions | Derivative Type | Reference |

| 2-Mercaptobenzothiazole | Diaryliodonium triflates, DMF, 130 °C | 2-(Arylthio)benzothiazoles | nih.gov |

| o-Aminothiophenols | Tetramethylthiuram disulfide, Iodobenzenes, CuBr, 80 °C | Aryl derivatives of 2-mercaptobenzothiazole | nih.gov |

| 2-(Alkoxycarbonylmethylthio)-6-aminobenzothiazoles | Acetic anhydride | 2-(6-Acetamidobenzothiazolethio)acetic acid esters | nih.gov |

| 6-Substituted-1,3-benzothiazole-2-thiols | Benzyl bromide, K₂CO₃, Dioxane/water | 2-Benzylthio-6-substituted-1,3-benzothiazoles | nih.gov |

| 2-Mercaptobenzothiazole | Aryl enyne ketones, DBU, Room temperature | Benzothiazolyl furfuryl sulfides | nih.gov |

| 6-Substituted 2-amino benzothiazole | Substituted benzaldehyde, Thioglycolic acid, ZnCl₂ | Thiazolidinone derivatives | researchgate.net |

| Substituted 2-mercaptobenzothiazole | 2-Chloroethyl acrylate (B77674) or methacrylate, NaHCO₃, DMF, Reflux | Acrylic and methacrylic monomers | mdpi.com |

Formation of Mannich Bases and Other Adducts

The Mannich reaction is a valuable method for synthesizing complex molecules from this compound and its derivatives. This reaction involves the aminoalkylation of an acidic proton located on a nitrogen atom, leading to the formation of N-Mannich bases.

A key example is the reaction of 2-alkylthio-6-aminobenzothiazoles with formaldehyde (B43269) and an active hydrogen compound like 2-mercaptobenzothiazole (2-MBT) or its 6-nitro derivative. chemicalpapers.com This reaction produces mono derivatives of Mannich bases, specifically 3-(2-alkylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethiones. chemicalpapers.com The formation of only mono derivatives is consistent with the basicity of the starting 2-alkylthio-6-aminobenzothiazoles. chemicalpapers.com

The general procedure involves reacting the 2-alkylthio-6-aminobenzothiazole with formaldehyde in a solvent mixture, followed by the addition of 2-mercaptobenzothiazole. chemicalpapers.com The resulting Mannich bases precipitate from the solution and can be isolated by filtration. chemicalpapers.com A new Mannich base, [3-dicyclohexyl amino methyl-2-mercaptobenzothiazole], has also been synthesized by reacting 2-mercaptobenzothiazole with formaldehyde and dicyclohexyl amine. anjs.edu.iq

The following table details the components used in the synthesis of these Mannich bases.

| Amino Component | Active Hydrogen Component | Reagents | Product | Reference |

| 2-Alkylthio-6-aminobenzothiazoles | 2-Mercaptobenzothiazole | Formaldehyde, Methanol/Acetone | 3-(2-Alkylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethione | chemicalpapers.com |

| 2-Alkylthio-6-aminobenzothiazoles | 6-Nitro-2-mercaptobenzothiazole | Formaldehyde, Methanol/Acetone | 3-(2-Alkylthio-6-benzothiazolylaminomethyl)-6-nitro-2-benzothiazolinethione | chemicalpapers.com |

| Dicyclohexyl amine | 2-Mercaptobenzothiazole | Formaldehyde | [3-Dicyclohexyl amino methyl-2-mercaptobenzothiazole] | anjs.edu.iq |

Introduction of Organosilicon Moieties

The incorporation of organosilicon groups into the benzothiazole structure represents a modern functionalization strategy. nih.gov These organosilicon derivatives are recognized as valuable reagents and building blocks, particularly in the chemistry of polymers and materials. nih.gov Introducing organosilicon moieties can impart new and desirable properties to the resulting compounds. nih.gov

Despite their potential, organosilicon thiol derivatives of azoles, including those of 2-mercaptobenzothiazole, remain a relatively underexplored area of research. nih.gov However, simple and efficient catalyst-free methods are being developed for synthesizing precursors of these potentially biologically active derivatives. nih.gov This area of research is poised for growth as chemists seek to combine the properties of benzothiazoles with the unique characteristics of organosilicon compounds.

Coordination Chemistry and Metallosupramolecular Architectures of 6 Amino 2 Mercaptobenzothiazole

Ligand Properties and Coordination Modes

The coordination behavior of 6-amino-2-mercaptobenzothiazole is fundamentally governed by its electronic properties and the existence of tautomeric forms, which dictate the available donor atoms for metal binding.

This compound (AMBT) exists in a tautomeric equilibrium between its thiol and thione forms. However, extensive studies on the parent compound, 2-mercaptobenzothiazole (B37678) (MBT), have shown that the thione form is overwhelmingly predominant in the solid state and in solution. wikipedia.org This phenomenon is attributed to the greater thermodynamic stability of the thione tautomer, which is estimated to be about 39 kJ/mol lower in energy than the thiol form. wikipedia.org The official IUPAC name, 6-amino-3H-1,3-benzothiazole-2-thione, reflects this predominance.

This tautomerism has a profound impact on the ligand's coordination chemistry. The prevalence of the thione form means that the primary coordination sites are the exocyclic sulfur atom (S=C) and the endocyclic nitrogen atom (-N-H). The deprotonation of the N-H group in the thione tautomer yields an anionic ligand, which can then coordinate to metal ions. While the thiol form is less stable, its potential involvement in coordination cannot be entirely dismissed, particularly under specific reaction conditions. The presence of both amino and mercapto functional groups provides a platform for diverse chemical transformations and interactions with metal ions.

The multifarious nature of this compound allows it to function as either a monodentate or a bidentate ligand. As a bidentate ligand, it can form stable chelate rings with a single metal center or act as a bridging ligand connecting two or more metal ions.

In many complexes, AMBT coordinates as a bidentate ligand through the exocyclic sulfur and the endocyclic nitrogen atom, forming a stable four-membered chelate ring. This mode of coordination is common in complexes with various transition metals. Alternatively, the ligand can bridge two metal centers, with the sulfur atom coordinating to both metals or with the sulfur coordinating to one metal and the nitrogen to another. The amino group at the 6-position introduces an additional potential coordination site, although it is generally considered a weaker donor than the thione sulfur or the heterocyclic nitrogen. However, its presence can influence the electronic properties of the benzothiazole (B30560) ring system and participate in intermolecular hydrogen bonding, which helps stabilize the resulting crystal structures.

Synthesis and Structural Elucidation of Metal Complexes

A significant body of research has been dedicated to the synthesis and characterization of metal complexes involving mercaptobenzothiazole derivatives, revealing a rich variety of structures and coordination geometries.

Complexes of 2-mercaptobenzothiazole, the parent compound of AMBT, with a range of transition metals have been successfully synthesized and characterized. cdnsciencepub.comresearchgate.net These syntheses typically involve the reaction of a metal salt with the ligand in a suitable solvent, such as ethanol. cdnsciencepub.com For instance, the Cu(II) complex can be prepared by mixing an ethanolic solution of CuCl₂·2H₂O with an ethanolic solution of the ligand, leading to the immediate precipitation of the complex. cdnsciencepub.com Similar procedures are used for other metals like Ni(II), Co(II), Cd(II), Zn(II), and Pb(II). cdnsciencepub.comresearchgate.net

The resulting complexes often have a stoichiometry of ML₂, where M is a divalent metal ion and L is the deprotonated ligand. cdnsciencepub.comsemanticscholar.org Infrared spectroscopy studies on these complexes indicate that coordination occurs through the thiocarbonyl sulfur atom, as evidenced by a shift in the thioamide band. The absence of the N-H stretching vibration in the spectra of the complexes confirms the deprotonation of the ligand upon coordination. cdnsciencepub.com

Table 1: Selected Transition Metal Complexes of 2-Mercaptobenzothiazole and their Proposed Geometries

| Metal Ion | Complex Formula | Proposed Geometry | Reference(s) |

|---|---|---|---|

| Cu(II) | Cu(MBT)₂ | Square Planar | cdnsciencepub.com |

| Ni(II) | Ni(MBT)₂ | Polymeric Octahedral | cdnsciencepub.com |

| Co(II) | Co(MBT)₂ | Tetrahedral | cdnsciencepub.com |

| Cd(II) | Cd(MBT)₂ | Tetrahedral | cdnsciencepub.comresearchgate.net |

| Zn(II) | Zn(MBT)₂ | Tetrahedral | cdnsciencepub.com |

| Pb(II) | Pb(MBT)₂ | Tetrahedral | cdnsciencepub.comresearchgate.net |

| Ag(I) | Ag(MBT) | Polymeric | cdnsciencepub.com |

| Tl(I) | Tl(MBT) | Polymeric | cdnsciencepub.com |

Data based on the parent ligand 2-mercaptobenzothiazole (MBT).

Organotin(IV) complexes of heterocyclic thioamides like 2-mercaptobenzothiazole have been extensively studied. nih.govnih.gov These complexes are typically synthesized by reacting an organotin(IV) chloride with the ligand. nih.gov The stoichiometry of the resulting organometallic derivatives can vary, leading to compounds with general formulas such as R₂SnL₂ and R₃SnL, where R is an alkyl or aryl group and L is the thioamide ligand. nih.govnih.gov

These organotin(IV) derivatives exhibit a range of coordination numbers and geometries. The tin atom can be five- or six-coordinate, depending on the number of organic substituents and coordinated ligands. nih.govcapes.gov.br Spectroscopic techniques such as ¹H, ¹³C, and ¹¹⁹Sn NMR, as well as Mössbauer spectroscopy, are crucial for characterizing these complexes. nih.govresearchgate.net

Single-crystal X-ray diffraction provides definitive insights into the molecular structures and coordination environments of metal complexes of mercaptobenzothiazole derivatives. nih.govcapes.gov.br For organotin(IV) complexes, crystallographic studies have revealed detailed information about their geometries.

For instance, in complexes of the type R₂SnL₂, the tin center is often found in a distorted octahedral geometry, with the two organic groups in a trans configuration and the two bidentate thioamide ligands in a cis arrangement with respect to their nitrogen and sulfur donor atoms. nih.gov In contrast, R₃SnL type complexes typically exhibit a tetrahedrally distorted trigonal-bipyramidal geometry around the five-coordinate tin(IV) ion. capes.gov.br These studies also highlight the role of intermolecular interactions, such as hydrogen bonding and π-π stacking, in the formation of supramolecular architectures in the solid state.

Table 2: Crystallographic Data for Selected Organotin(IV) Complexes of Mercaptobenzothiazole Derivatives

| Complex | Formula | Coordination Geometry around Sn(IV) | Reference(s) |

|---|---|---|---|

| [(n-C₄H₉)₂Sn(mbzt)₂] | C₂₂H₂₆N₂S₄Sn | Distorted Octahedral | nih.gov |

| [(CH₃)₂Sn(cmbzt)₂] | C₁₆H₁₂Cl₂N₂S₄Sn | Distorted Octahedral | nih.gov |

| [(C₆H₅)₃Sn(mbzt)] | C₂₅H₁₉NSSn | Distorted Trigonal-Bipyramidal | capes.gov.br |

| [(C₆H₅)₃Sn(cmbzt)] | C₂₅H₁₈ClNSSn | Distorted Trigonal-Bipyramidal | capes.gov.br |

mbzt = 2-mercaptobenzothiazolate; cmbzt = 5-chloro-2-mercaptobenzothiazolate

Table 3: List of Compound Names| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| This compound (AMBT) | 6-amino-3H-1,3-benzothiazole-2-thione |

| 2-Mercaptobenzothiazole (MBT) | 1,3-Benzothiazole-2(3H)-thione |

| Copper(II) chloride dihydrate | Copper(II) chloride dihydrate |

| Nickel(II) chloride hexahydrate | Nickel(II) chloride hexahydrate |

| Cobalt(II) chloride | Cobalt(II) chloride |

| Cadmium(II) nitrate | Cadmium(II) nitrate |

| Zinc(II) chloride | Zinc(II) chloride |

| Lead(II) nitrate | Lead(II) nitrate |

| Silver(I) nitrate | Silver(I) nitrate |

| Thallium(I) nitrate | Thallium(I) nitrate |

| Organotin(IV) chloride | Organotin(IV) chloride |

Research on Metal Chelation Applications

The unique molecular structure of this compound, featuring a soft base (mercapto group) and a borderline base (amino group), makes it an excellent chelating agent for a variety of metal ions. The nitrogen and sulfur atoms in the molecule can act as electron-pair donors, forming stable coordination complexes with metal ions. This chelating ability is the foundation for its application in both environmental remediation and analytical chemistry.

Remediation of Heavy Metal Contamination in Environmental Systems

The presence of heavy metals such as lead, cadmium, mercury, and copper in water bodies is a significant environmental concern due to their toxicity and inability to biodegrade. researchgate.net The functional groups present in this compound—specifically the exocyclic sulfur of the mercapto group and the nitrogen atoms of the amino and thiazole (B1198619) groups—provide active sites for binding heavy metal ions. nih.gov This suggests a strong potential for its use in the remediation of contaminated water through chelation and adsorption.

While direct research on using this compound for removing dissolved heavy metals from wastewater is limited, the principles of its interaction with metals are well-established in related fields. The parent compound, 2-mercaptobenzothiazole (MBT), is a well-known corrosion inhibitor for copper and its alloys. mdpi.comwincom-inc.com It functions by adsorbing onto the metal surface and forming a protective complex, demonstrating the strong affinity of the benzothiazole-thiol structure for metals. mdpi.com Similarly, materials functionalized with amine and thiol groups are widely investigated as effective adsorbents for heavy metal ions. Chitosan, which contains amine groups, can coordinate with metal ions through chelation. mdpi.com Nanomaterials functionalized with sulfur-containing groups like thiols have also shown high efficiency in adsorbing mercury ions. nih.gov

These examples strongly support the theoretical potential of this compound as an effective agent for sequestering heavy metals from environmental systems. Its dual functional groups could allow for the formation of stable chelate rings with metal ions, leading to their effective removal from aqueous solutions. However, extensive experimental studies are required to determine its practical efficiency, optimal conditions, and adsorption capacity for various heavy metals like lead, cadmium, and mercury. researchgate.net

Analytical Applications in Metal Ion Detection and Quantification

The ability of this compound and its derivatives to selectively bind with specific metal ions, often resulting in a distinct optical or electrochemical change, makes them highly suitable for developing chemosensors. nih.govekb.eg These sensors offer a sensitive, selective, and often low-cost method for the detection and quantification of trace metal ions in various samples. drpress.orgnih.gov

A notable example is a chemosensor developed from a biphenyl-based benzothiazole, synthesized via the condensation of 2-aminobenzenethiol (a related precursor) and 4-phenyl 2,6-diformylphenol. nih.gov This sensor demonstrates high selectivity and sensitivity for detecting biologically significant metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and nickel (Ni²⁺) through both colorimetric and fluorescent responses. nih.gov

Research Findings:

Colorimetric "Naked-Eye" Detection: The chemosensor exhibited a distinct color change from colorless to yellow upon the addition of Zn²⁺, Cu²⁺, and Ni²⁺ ions in a DMSO/CHCl₃ solution. nih.gov This response was highly selective, as no significant color change was observed with other common metal ions like Al³⁺, Ca²⁺, Cd²⁺, Co²⁺, Fe²⁺, Fe³⁺, Hg²⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺, and Pb²⁺. nih.gov This allows for simple "naked-eye" detection of the target ions. nih.gov

Fluorescent "Turn-On/Turn-Off" Response: The sensor's fluorescence properties provided a more quantitative detection method. It displayed a ratiometric and "turn-on" fluorescence response for Zn²⁺, meaning the fluorescence intensity increased significantly upon binding. nih.gov Conversely, it showed a "turn-off" or quenched fluorescence response for Cu²⁺ and Ni²⁺. nih.gov This dual-mode response enhances the reliability of detection.

Sensitivity and Detection Limits: The sensor demonstrated high sensitivity with low detection limits. The detection limit for Zn²⁺ was as low as 0.25 ppm, while for Ni²⁺ and Cu²⁺, it was 0.30 ppm and 0.34 ppm, respectively. nih.gov Job plot analysis confirmed a 2:1 binding stoichiometry between the sensor and the metal ions (Zn²⁺, Cu²⁺, and Ni²⁺). nih.gov

These findings highlight the effectiveness of benzothiazole-based structures in creating powerful analytical tools for environmental monitoring and biological studies. nih.gov

| Metal Ion | Detection Method | Observed Change | Detection Limit (ppm) | Binding Stoichiometry (Sensor:Ion) |

|---|---|---|---|---|

| Zn²⁺ | Colorimetric | Colorless to Yellow | 0.25 | 2:1 |

| Zn²⁺ | Fluorescence | Ratiometric Turn-On | ||

| Cu²⁺ | Colorimetric | Colorless to Yellow | 0.34 | 2:1 |

| Cu²⁺ | Fluorescence | Turn-Off (Quenching) | ||

| Ni²⁺ | Colorimetric | Colorless to Yellow | 0.30 | 2:1 |

| Ni²⁺ | Fluorescence | Turn-Off (Quenching) |

Biological and Pharmacological Research on 6 Amino 2 Mercaptobenzothiazole Derivatives

Antimicrobial Activity and Mechanisms

Derivatives of 6-Amino-2-mercaptobenzothiazole have shown considerable promise as antimicrobial agents, with demonstrated efficacy against a range of bacteria, fungi, and viruses.

Antibacterial Efficacy and Inhibition Pathways

The antibacterial potential of 2-mercaptobenzothiazole (B37678) derivatives has been a key area of research. ucl.ac.benih.gov Structure-activity relationship (SAR) studies have highlighted that the 2 and 6 positions of the benzothiazole (B30560) ring are critical for activity against both Gram-positive and Gram-negative bacteria. ucl.ac.be For instance, certain 2-mercaptobenzothiazole derivatives have shown moderate antimicrobial activity against Gram-negative bacteria like E. coli. ucl.ac.be

The introduction of specific substituents has been shown to enhance antibacterial action. For example, amino-benzothiazole Schiff base analogues with a hydroxyl group at the second position of the benzylidene ring demonstrated improved antibacterial effects. nih.gov Furthermore, derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole have exhibited significant antibacterial activity, with some compounds showing comparable or even superior minimum inhibitory concentrations (MIC) to the standard drug streptomycin (B1217042) against bacteria such as Listeria monocytogenes, P. aeruginosa, E. coli, and Staphylococcus aureus. nih.gov

Conversely, not all modifications result in enhanced activity. Derivatives with a thiobenzyl group at the 2-position of the heterocyclic nucleus did not show significant inhibition of bacterial growth in some studies. ucl.ac.be Similarly, 2-benzylsulfanyl derivatives of 2-mercaptobenzothiazole were found to be weakly active or inactive against Escherichia coli, Bacillus subtilis, Micrococcus luteus, and Pseudomonas aeruginosa. nih.govsemanticscholar.org

| Derivative Class | Tested Bacteria | Key Findings | Citation |

|---|---|---|---|

| 2-Mercaptobenzothiazole derivatives | Gram-negative bacteria (e.g., E. coli) | Moderate antimicrobial activity observed. | ucl.ac.be |

| Amino-benzothiazole Schiff base analogues | E. coli, P. aeruginosa | Hydroxyl group at the 2nd position of the benzylidene ring improved antibacterial action. | nih.gov |

| 2-Aryl-3-(6-trifluoromethoxy) benzothiazole derivatives | Listeria monocytogenes, P. aeruginosa, E. coli, Staphylococcus aureus | Some derivatives showed MIC values comparable or superior to streptomycin. | nih.gov |

| Derivatives with a thiobenzyl group at the 2-position | Various bacteria | Did not show significant inhibition of bacterial growth. | ucl.ac.be |

| 2-Benzylsulfanyl derivatives | E. coli, B. subtilis, M. luteus, P. aeruginosa | Weakly active or inactive. | nih.govsemanticscholar.org |

Antifungal Properties and Ergosterol (B1671047) Biosynthesis Modulation

The antifungal activity of this compound derivatives is well-documented, with a primary mechanism of action being the disruption of ergosterol biosynthesis in fungal cell membranes. semanticscholar.orgnih.gov Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to cell death.

Specifically, 6-amino-2-n-pentylthiobenzothiazole (B1222970) (APB) has been shown to significantly inhibit ergosterol formation in Saccharomyces cerevisiae and Candida albicans. semanticscholar.orgnih.govresearchgate.net This inhibition leads to the accumulation of precursors such as squalene, lanosterol, 4-methylzymosterol, and 4,4-dimethylzymosterol. semanticscholar.orgnih.gov In S. cerevisiae, APB treatment resulted in a notable reduction in ergosterol and other 4-desmethylsterols, with the accumulation of lanosterol, 4,4-dimethylzymosterol, 4-methylzymosterol, and 4-methylfecosterol. researchgate.net This suggests that the antifungal agent interferes with sterol demethylation at the C-4 position. researchgate.net

The antifungal efficacy of these derivatives extends to various fungal species. For instance, 2-(alkenylthio)-5-aminobenzothiazoles have demonstrated activity against Candida albicans. semanticscholar.org Additionally, various 2-alkylthio-6-aminobenzothiazoles have exhibited significant anti-yeast activity. nih.govsemanticscholar.org

| Compound | Fungal Species | Mechanism of Action | Key Findings | Citation |

|---|---|---|---|---|

| 6-amino-2-n-pentylthiobenzothiazole (APB) | Saccharomyces cerevisiae, Candida albicans | Inhibition of ergosterol biosynthesis | Accumulation of squalene, lanosterol, and other sterol precursors. | semanticscholar.orgnih.govresearchgate.net |

| 2-(Alkenylthio)-5-aminobenzothiazoles | Candida albicans | Not specified | Demonstrated anticandidous activity. | semanticscholar.org |

| 2-Alkylthio-6-aminobenzothiazoles | Yeasts | Not specified | Significant anti-yeast activity. | nih.govsemanticscholar.org |

Antiviral Potentials

Research into the antiviral properties of this compound derivatives has shown promising results against a variety of viruses. nih.govmdpi.com The benzothiazole nucleus is considered a valuable scaffold for the development of new antiviral drugs. nih.gov

Studies have shown that some pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives exhibit potential antiviral effects against Herpes Simplex Virus 1 (HSV-1), causing a significant reduction in viral plaques. nih.gov Additionally, certain benzothiazolyl-arylhydrazones, specifically piperidinyl amidrazones, have demonstrated significant antiviral activity against HSV-1. nih.gov

In the context of Human Immunodeficiency Virus (HIV), a 6-chlorobenzothiazole derivative has shown a promising anti-HIV effect. nih.gov Furthermore, the substitution of a 1-(1,3-benzothiazol-2-yl)piperazine at the C-7 position of 6-desfluoroquinolones has been found to be advantageous for anti-HIV activity. nih.gov

Anti-inflammatory and Antioxidant Investigations

Derivatives of 2-mercaptobenzothiazole have been reported to possess both anti-inflammatory and antioxidant properties. nih.govnih.gov The benzothiazole nucleus is a key pharmacophore in the design of compounds with these activities. nih.gov

The antioxidant potential of these compounds has been evaluated in various studies. For instance, a new series of benzothiazole derivatives demonstrated the ability to regulate the production of free radicals. nih.gov Their activity was associated with an increase in superoxide (B77818) dismutase activity and a depletion of intracellular reduced glutathione (B108866), catalase, and glutathione peroxidase activities. nih.gov This leads to an increased production of hydrogen peroxide, nitric oxide, and other free radicals, ultimately causing tumor cell death. nih.gov

In terms of anti-inflammatory action, certain derivatives have shown the ability to reduce inflammation in preclinical models. semanticscholar.org For example, some 1,3-thiazolidin-4-ones and their 5-arylidenes derived from 2-mercaptobenzothiazole have been evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. semanticscholar.org

Antineoplastic and Cytotoxic Effects in Cancer Research

The potential of this compound derivatives as anticancer agents has been a significant focus of research, with studies demonstrating their cytotoxic effects against various cancer cell lines. nih.govnih.gov

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., MCF-7)

A number of studies have investigated the cytotoxic activity of this compound derivatives against the human breast cancer cell line, MCF-7. nih.gov In one study, a new series of benzothiazole derivatives was tested, and several compounds revealed good cytotoxic effects. nih.gov Notably, four of these derivatives were found to be more potent than the reference drug cisplatin, exhibiting lower IC50 values. nih.gov The cytotoxic mechanism of these derivatives involves the regulation of free radical production, leading to tumor cell death. nih.gov

The antiproliferative activity of these compounds is often dose-dependent. Studies have shown that as the concentration of the benzothiazole derivative increases, the viability of MCF-7 cells decreases, and the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage, increases. revistabionatura.com

| Derivative Series | Cell Line | Key Findings | IC50 Values (µM) | Citation |

|---|---|---|---|---|

| New benzothiazole derivatives | MCF-7 | Four derivatives were more potent than cisplatin. | 5.15, 7.39, 7.56, 8.64 (vs. 13.33 for cisplatin) | nih.gov |

Mechanism of Antitumor Action

Derivatives of 6-amino-2-phenylbenzothiazole have demonstrated notable cytostatic activity against a variety of malignant human cell lines, positioning them as potential new antitumor agents. consensus.app The antitumor mechanisms of related heterocyclic compounds, such as those containing a purine (B94841) backbone combined with sulfonamides, are often linked to the modulation of key cellular pathways. nih.gov One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently overactive in many cancers and governs essential cellular functions like growth, proliferation, and survival. nih.gov

The antitumor action of some sulfonamide derivatives involves altering the cell cycle, modifying mitochondrial activity, and inhibiting processes like angiogenesis and tubulin polymerization. nih.gov For instance, studies on 6-Amino-SPD, a related amino-purine derivative, have shown it induces a significant increase in both early and late-stage apoptosis in leukemia cells. nih.gov Apoptosis, or programmed cell death, is a primary goal of many cancer chemotherapies, and mitochondria are central to its regulation. nih.gov

Antitubercular Activity Studies

A significant area of research for 2-mercaptobenzothiazole derivatives has been their activity against Mycobacterium tuberculosis (Mtb). nih.govrsc.org A key target for these compounds is the type II NADH dehydrogenase (NDH-2), an essential enzyme in the mycobacterial respiratory pathway responsible for transporting electrons. nih.govrsc.org

In one study, a series of 2-mercaptobenzothiazole derivatives were synthesized and evaluated as Mtb NDH-2 inhibitors. nih.gov The compounds' efficacy was tested against Mtb H37Ra, M. bovis, and Mtb H37Rv mc2 6230. nih.gov Structure-activity relationship analysis revealed that lipophilicity was a factor, though excessively bulky substituents, like a naphthyl group, diminished activity. nih.gov Among derivatives with electron-withdrawing groups, a 6-fluoro substitution showed better anti-TB activity compared to 6-chloro or 6-bromo substitutions. nih.gov

Two compounds from the series, designated C3 and C4, emerged as particularly potent, with a favorable safety index greater than 10. nih.govrsc.org Compound C4, in particular, displayed the highest bactericidal activity. nih.gov Further testing confirmed that NDH-2 was the target, with C4 showing a superior inhibitory profile. nih.gov Computational analysis provided insights into the binding interactions, showing that for compound C3, amino acid residues ALAA:354 and ARGA:359 participated in pi-alkyl interactions with the benzothiazole core. nih.gov

Table 1: Antitubercular Activity of Selected 2-Mercaptobenzothiazole Derivatives

| Compound | Substituent | MIC against Mtb H37Ra (µg/mL) | MIC against Mtb H37Rv (µg/mL) |

|---|---|---|---|

| C5 | 6-fluoro | 4–16 | Not specified |

| C6 | 6-chloro | 16–64 | Not specified |

| C7 | 6-bromo | 32–128 | Not specified |

Data sourced from a study on NDH-2 inhibitors. nih.gov

Enzyme Inhibition and Receptor Antagonism

Derivatives of 2-mercaptobenzothiazole are recognized as potent, mechanism-based inhibitors of several key enzymes. nih.govdrugbank.commdpi.comnih.gov

Acyl-coenzyme A: cholesterol acyltransferase (ACAT) is an intracellular enzyme that creates cholesterol esters from cholesterol and fatty acyl-coenzyme A. nih.govmedchemexpress.com Inhibitors of this enzyme have been shown in animal studies to lower plasma cholesterol by inhibiting its absorption and by suppressing the assembly and secretion of apolipoprotein B-containing lipoproteins. nih.gov Derivatives of 2-mercaptobenzothiazole are highlighted in scientific reviews as a class of compounds possessing ACAT inhibition activity. nih.govdrugbank.com This inhibition is also associated with the ability to lower serum cholesterol and triglycerides. nih.gov

Monoamine oxidases (MAO) are enzymes that exist in two forms, MAO-A and MAO-B, which have different substrate specificities and are implicated in different neurological conditions. informahealthcare.com MAO-A inhibitors are often used in treating depression and anxiety, while MAO-B inhibitors are associated with therapies for Parkinson's and Alzheimer's diseases. informahealthcare.com Benzothiazole derivatives have been investigated for their ability to modulate MAO activity. nih.govdrugbank.com

Research into 6-hydroxybenzothiazol-2-carboxamides led to the discovery of highly potent and selective MAO-B inhibitors. researchgate.net By varying the amide substituent, researchers identified compounds with high potency, such as a cyclohexylamide derivative which exhibited an IC50 of 11 nM for MAO-B. researchgate.net Another derivative, the phenethylamide 30, was identified as a potent MAO-B inhibitor with an IC50 of 41 nM. researchgate.net

Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of many signaling proteins involved in cancer progression. nih.gov Its inhibition is a recognized strategy in cancer therapy. nih.gov 2-Mercaptobenzothiazole derivatives have been identified as inhibitors of Hsp90. nih.govdrugbank.commdpi.comnih.gov The development of novel Hsp90 inhibitors has led to compounds with nanomolar antiproliferative activity in cancer cell lines, with their mechanism confirmed by the degradation of Hsp90 client proteins. nih.gov Cathepsin D is another enzyme target for these derivatives. nih.govdrugbank.commdpi.comnih.gov

The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated by stress signals and are involved in pathological processes such as inflammation and neurodegenerative diseases. nih.govmdpi.com As a result, JNKs are considered important therapeutic targets. nih.gov Derivatives of 2-mercaptobenzothiazole have been noted for their potential to inhibit JNKs. nih.govdrugbank.commdpi.comnih.gov

The development of JNK inhibitors has been an active area of research for decades. nih.gov One of the first widely used ATP-competitive inhibitors was SP600125, which was shown to block the phosphorylation of c-Jun and modulate the expression of inflammatory cytokines. nih.govnih.gov More recent research has focused on developing novel scaffolds, such as 11H-indeno[1,2-b]quinoxalin-11-one oximes, which have shown submicromolar binding affinity for JNK isoforms. mdpi.com Selected compounds from this class were confirmed to inhibit the phosphorylation of c-Jun in human monocytic cells, validating their mechanism of action. mdpi.comresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name/Class |

|---|

| This compound |

| 6-amino-2-phenylbenzothiazole |

| 2-mercaptobenzothiazole |

| 6-Amino-SPD |

| 6-Morpholino-SPD |

| 6-fluoro-2-mercaptobenzothiazole derivative |

| 6-chloro-2-mercaptobenzothiazole derivative |

| 6-bromo-2-mercaptobenzothiazole derivative |

| 6-hydroxybenzothiazol-2-carboxamides |

| SP600125 |

| 11H-indeno[1,2-b]quinoxalin-11-one oximes |

| Acyl Coenzyme A |

| NADH |

| NAD+ |

| Cholesterol |

| Triglycerides |

| c-Jun |

| Cathepsin D |

| Heat Shock Protein 90 |

| Monoamine Oxidase A |

| Monoamine Oxidase B |

| Acyl Coenzyme A Cholesterol Acyltransferase |

Selective CCR3 Receptor Antagonism

Derivatives of 2-mercaptobenzothiazole, including this compound, have been identified as selective antagonists for the C-C chemokine receptor 3 (CCR3). nih.govmdpi.com This receptor is a key player in the inflammatory cascade, particularly in allergic responses such as asthma. Its antagonists are being investigated for their potential to mitigate these conditions. The specific structure-activity relationships that confer this selective antagonism are a subject of ongoing research, aiming to develop potent and specific anti-inflammatory agents. nih.govmdpi.com

Other Pharmacological Activities

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, highlighting their potential as a versatile scaffold in drug discovery. nih.govmdpi.com

Antihypertensive and Antihyperlipidemic Activity: Certain derivatives have shown promise in managing hypertension and high cholesterol levels. nih.govmdpi.comnih.gov For instance, propanolamine (B44665) analogues of 2-mercaptobenzothiazole have exhibited significant and prolonged antihypertensive effects. nih.gov

Anthelmintic Activity: These compounds have been investigated for their effectiveness against parasitic worms. nih.govmdpi.comnih.gov Substituted phenoxyacetyl and propionyl derivatives of 2-mercaptobenzothiazole have shown potential as anthelmintic agents. nih.gov

Antiulcer Activity: Research has indicated that some derivatives can protect against the formation of ulcers. For example, a 5-chloro-2-[(2-ethoxyethyl)sulfanyl]benzothiazole derivative showed a potent inhibitory ratio in ulcer tests. nih.gov

Chemoprotective Effects: The chemoprotective properties of these compounds are also an area of active investigation. nih.govmdpi.com

The diverse biological activities of 2-mercaptobenzothiazole derivatives are attributed to their ability to interact with various enzymes and receptors in the body. nih.govmdpi.com

DNA Interaction Studies

The interaction of this compound derivatives with DNA is a significant area of research, particularly in the context of developing new anticancer agents.

Studies have shown that certain benzothiazole derivatives can bind to the minor groove of DNA. This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells. For example, a benzothiazole derivative, BM3, was found to protect DNA from digestion by DNase I, an enzyme that binds to the minor groove, suggesting that BM3 itself binds to this region. researchgate.net The N-tosyl group in BM3 appeared to be important for this interaction. researchgate.net

Furthermore, spectroscopic studies, such as circular dichroism and UV-Vis titrations, have indicated that metal complexes of 2-mercaptobenzothiazole derivatives can intercalate into the DNA double helix. researchgate.net This mode of binding involves the insertion of the planar aromatic part of the molecule between the base pairs of the DNA.

Some this compound derivatives, particularly when complexed with metal ions, have been shown to induce DNA cleavage. nih.gov This can occur through oxidative or photo-cleavage mechanisms. nih.gov For instance, copper(II) complexes of Schiff base ligands derived from 2-amino-6-(trifluoromethoxy)benzothiazole have demonstrated the ability to cleave supercoiled pBR322 DNA. nih.gov This cleavage activity is often linked to the generation of reactive oxygen species that can damage the DNA backbone.

Additionally, some quinazolinone derivatives, which share structural similarities with benzothiazoles, have been shown to photocleave DNA upon irradiation with UV light. mdpi.com The presence of specific substituents, such as a nitro group, can enhance this photoactivity. mdpi.com

Applications in Advanced Materials Science and Industrial Chemistry

Role in Polymer Science and Rubber Technology

In the realm of polymer science, 6-Amino-2-mercaptobenzothiazole and its parent compound, 2-mercaptobenzothiazole (B37678) (MBT), are instrumental in controlling polymerization reactions and enhancing the properties of elastomers, particularly rubber.

The primary application of thiazole (B1198619) derivatives in rubber technology is as accelerators for sulfur vulcanization. Vulcanization is a chemical process that converts natural rubber and other unsaturated polymers into more durable materials by forming crosslinks between polymer chains. Using sulfur alone for this process is extremely slow and inefficient, requiring high temperatures and long curing times. lusida.com Accelerators like this compound significantly increase the rate and efficiency of vulcanization.

The general mechanism for thiazole-accelerated vulcanization involves several key stages: cmu.edu

Formation of an Active Complex: The accelerator first reacts with activators, typically zinc oxide and a fatty acid like stearic acid, which are present in the rubber formulation. This initial reaction forms a zinc-accelerator complex. cmu.eduresearchgate.net Studies on the parent compound, MBT, show that it readily forms zinc complexes upon heating. cmu.edu

Creation of a Sulfurating Agent: The active accelerator complex then reacts with elemental sulfur (typically in its S8 ring form) to create an active sulfurating agent. This agent is a complex containing a chain of sulfur atoms attached to the benzothiazole (B30560) moiety.

Formation of Crosslink Precursors: The sulfurating agent reacts with the polymer chains at their unsaturated sites (carbon-carbon double bonds), attaching a polysulfidic pendant group to the rubber backbone. researchgate.net

Crosslink Formation: Finally, these pendant groups react with adjacent polymer chains to form stable polysulfidic crosslinks (-Sx-), transforming the tacky, plastic-like rubber into a strong, elastic material.

Table 1: Key Stages in Thiazole-Accelerated Sulfur Vulcanization

| Stage | Description | Key Reactants |

| 1. Activation | Formation of an active accelerator-metal complex. | Accelerator, Zinc Oxide, Stearic Acid |

| 2. Sulfurating Agent Formation | The activated complex reacts with sulfur to form a polysulfidic species. | Active Complex, Sulfur (S8) |

| 3. Precursor Formation | The sulfurating agent attaches to the polymer backbone. | Sulfurating Agent, Rubber Polymer |

| 4. Crosslinking | Precursor groups react with other polymer chains to form crosslinks. | Pendent Precursors |

Beyond its role in vulcanization, the parent compound 2-mercaptobenzothiazole is also utilized to control polymerization reactions. It can function as a radical polymerization inhibitor and a chain transfer agent. wikipedia.org In these processes, the thiol group (-SH) can react with growing polymer radicals, terminating their growth or transferring the radical activity to another molecule. This function is crucial for controlling the molecular weight and structure of polymers synthesized via radical mechanisms. While specific research on this compound in this context is limited, its structural similarity to MBT suggests it would possess similar capabilities, with the amino group potentially modifying its reactivity and effectiveness.

Advanced Dye Chemistry and Pigment Synthesis

The chemical structure of this compound makes it a valuable intermediate in the synthesis of specialized dyes, particularly heterocyclic azo dyes.

Azo dyes, characterized by the -N=N- functional group, represent a large and important class of synthetic colorants. isca.meekb.eg The synthesis of these dyes typically involves a diazotization reaction followed by a coupling reaction. The presence of a primary aromatic amino group on this compound makes it an ideal candidate to serve as a diazo component.

The synthesis process proceeds as follows:

Diazotization: The amino group of this compound is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt. acu.edu.in

Coupling: This highly reactive diazonium salt is then immediately reacted with a coupling component (typically an electron-rich species like a phenol, naphthol, or another amine) to form the stable azo dye. researchgate.net

The resulting dyes incorporate the benzothiazole ring system into their structure, which can impart desirable properties such as high tinctorial strength and good thermal stability. researchgate.net Azo dyes based on benzothiazole are used in various applications, including coloring textiles. isca.me

Corrosion Inhibition Studies

Derivatives of benzothiazole are well-established as effective corrosion inhibitors, particularly for protecting copper and its alloys. wikipedia.org this compound is investigated for this purpose due to the presence of multiple heteroatoms (nitrogen and sulfur) which can strongly interact with metal surfaces.

The mechanism of corrosion inhibition involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. Research on the closely related compound 2-aminobenzothiazole (B30445) demonstrates that it functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxidant reduction) reactions of the corrosion process. researchgate.net

The high inhibition efficiency is attributed to:

Adsorption: The nitrogen and sulfur atoms in the benzothiazole ring possess lone pairs of electrons, which facilitate coordination with the metal atoms on the surface.

Film Formation: This adsorption creates a stable, organized layer that isolates the metal from the corrosive environment (e.g., acidic solutions). researchgate.net

Studies on similar aminobenzothiazole derivatives show that inhibition efficiency increases with the concentration of the inhibitor. For instance, 2-aminobenzothiazole has shown inhibition efficiencies ranging from 71% to over 90% for an aluminum alloy in hydrochloric acid, depending on concentration and temperature. researchgate.net This suggests that this compound, with its additional thiol group, would also be a highly effective corrosion inhibitor through a similar chemisorption mechanism.

Table 2: Research Findings on a Structurally Similar Corrosion Inhibitor (2-Aminobenzothiazole)

| Inhibitor Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Type of Adsorption |

| 1 x 10⁻⁴ | 303 | 71 | Mixed |

| 1 x 10⁻³ | 303 | >90 | Mixed |

| 1 x 10⁻⁴ | 323 | >71 | Mixed |

| 1 x 10⁻³ | 323 | >90 | Mixed |

| Data derived from studies on 2-aminobenzothiazole as an analogue to illustrate the potential performance. researchgate.net |

Adsorption Mechanisms on Metal Surfaces (e.g., Steel, Zinc, Copper)

The efficacy of this compound (AMBT) as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto metal surfaces, forming a protective barrier. This adsorption is a complex process involving both physical (electrostatic) and chemical (chemisorption) interactions, largely dictated by the molecular structure of AMBT and the nature of the metal.

On steel surfaces, particularly in acidic environments, the inhibition performance of 2-mercaptobenzothiazole derivatives can be influenced by inhibitor concentration and exposure time. researchgate.net Studies on similar benzothiazole compounds on steel have shown that adsorption can occur through the sulfur and nitrogen atoms, leading to the formation of a protective film. researchgate.net The adsorption process for 2-mercaptobenzothiazole on API-5L X60 steel in a CO2-saturated solution has been found to follow the Langmuir isotherm model, indicating a monolayer adsorption. epa.gov This process is described as a mix of physical and chemical adsorption. epa.gov

For zinc surfaces, 2-mercaptobenzothiazole (MBT) has demonstrated effective corrosion inhibition by forming a protective layer. researchgate.net Surface-enhanced Raman scattering (SERS) studies suggest that MBT molecules can self-assemble on zinc surfaces via both sulfur atoms, with other parts of the molecule oriented away from the surface. researchgate.net Density functional theory (DFT) calculations indicate that at high concentrations, molecules like 2-mercaptobenzothiazole tend to adsorb vertically, or slightly tilted, on the zinc surface, which enhances the interaction between the heteroatoms and the surface. researchgate.net It is proposed that MBT facilitates the precipitation of a protective layer by complexing with released Zn2+ ions in the solution. researchgate.net

On copper surfaces, the adsorption of 2-mercaptobenzothiazole is well-documented. Electrochemical and X-ray photoelectron spectroscopy (XPS) analyses have shown that adsorption in neutral phosphate (B84403) solutions involves the formation of chemical bonds between copper(I) cations and the exocyclic sulfur and nitrogen atoms of the MBT molecule. researchgate.net This results in a protective, likely polymeric, complex of [Cu(I)MBT]n. researchgate.net This layer can prevent the precipitation of copper phosphates on the surface. researchgate.net The thickness of this protective film has been observed to increase with exposure time, reaching up to 8-9 nanometers after 12 hours. researchgate.net It is suggested that MBT attaches to the copper surface through interactions with both the exocyclic sulfur and the nitrogen atom. researchgate.net

Table 1: Adsorption Characteristics of Mercaptobenzothiazole Derivatives on Different Metal Surfaces

| Metal Surface | Adsorption Mechanism | Key Interacting Atoms | Nature of Protective Film | Supporting Observations |

|---|---|---|---|---|

| Steel | Mixed physisorption and chemisorption, follows Langmuir isotherm. epa.gov | Sulfur and Nitrogen atoms. researchgate.net | Monolayer protective film. epa.gov | Inhibition efficiency is dependent on concentration and exposure time. researchgate.net |

| Zinc | Self-assembled monolayers. researchgate.net | Both exocyclic and endocyclic Sulfur atoms. researchgate.net | Forms a complex with Zn2+ ions. researchgate.net | Molecules adsorb in a tilted or vertical orientation at high concentrations. researchgate.net |

| Copper | Chemisorption leading to a polymeric complex. researchgate.net | Exocyclic Sulfur and Nitrogen atoms. researchgate.net | [Cu(I)MBT]n polymeric film. researchgate.net | Film thickness increases with time. researchgate.net Acts as a mixed-type inhibitor. researchgate.net |

Electrochemical Characterization of Inhibitor Performance

The performance of this compound and its parent compound, 2-mercaptobenzothiazole (MBT), as corrosion inhibitors has been extensively evaluated using various electrochemical techniques. These methods provide quantitative data on the inhibitor's efficiency and insights into its mechanism of action.

Potentiodynamic polarization studies are frequently employed to determine the inhibitive nature of these compounds. For instance, in studies involving 2-aminobenzothiazole on AA6061-T6 aluminum alloy in a hydrochloric acid medium, the compound demonstrated mixed-inhibitor behavior, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net The inhibition efficiency was found to increase with the concentration of the inhibitor. researchgate.net Similarly, 2-mercaptobenzothiazole acts as a mixed-type inhibitor for copper in chloride solutions. researchgate.net Polarization curves for API-5L X60 steel in a CO2-saturated solution also revealed that 2-mercaptobenzothiazole functions as a mixed-type inhibitor. epa.gov

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique used to characterize the inhibitor's performance. EIS measurements on API X60 pipeline steel in a sour corrosion environment showed that as the concentration of 2-mercaptobenzothiazole increased, the corrosion resistance of the steel also increased. This is typically observed as an increase in the charge transfer resistance (Rct) in the Nyquist plots. The adsorption of the inhibitor onto the metal surface leads to the formation of a protective film that hinders the corrosion process. For copper in a chloride solution, EIS results indicated that the corrosion process is under both kinetic and diffusion control in the presence of MBT. researchgate.net

The inhibition efficiency (IE%) is a key parameter derived from these electrochemical measurements. For 2-aminobenzothiazole on an aluminum alloy, inhibition efficiencies ranging from 71% to 90% have been reported, depending on the concentration and temperature. researchgate.net In the case of 2-mercaptobenzothiazole on API-5L X60 steel, an efficiency of 97% was achieved at a concentration of 300 ppm. epa.gov

Table 2: Electrochemical Data for Mercaptobenzothiazole Derivatives as Corrosion Inhibitors

| Compound | Metal/Alloy | Corrosive Medium | Technique | Key Findings | Inhibition Efficiency (%) |

|---|---|---|---|---|---|

| 2-Aminobenzothiazole | AA6061-T6 | 0.5 M HCl | Potentiodynamic Polarization, EIS | Mixed-type inhibitor; IE% increases with concentration and temperature. researchgate.net | 71-90 researchgate.net |

| 2-Mercaptobenzothiazole | API X60 Steel | H2S saturated solution | EIS | Corrosion resistance increases with inhibitor concentration. | Not specified |

| 2-Mercaptobenzothiazole | Copper | 3 wt.% NaCl | Potentiodynamic Polarization, EIS | Mixed-type inhibitor; kinetic and diffusion controlled. researchgate.net | Not specified |

| 2-Mercaptobenzothiazole | API-5L X60 Steel | CO2 saturated 3.5 wt.% NaCl | Potentiodynamic Polarization, EIS, Weight Loss | Mixed-type inhibitor; follows Langmuir isotherm. epa.gov | 97 (at 300 ppm) epa.gov |

| 2-Mercaptobenzothiazole | 316 Stainless Steel | 3M HCl | Coupon Measurement | Average inhibition performance of 90%. researchgate.net | ~90 researchgate.net |

Influence of Environmental Factors on Inhibition Efficiency

The effectiveness of this compound and related compounds as corrosion inhibitors is not static but is significantly influenced by various environmental factors.

Temperature plays a crucial role. In some cases, the inhibition efficiency increases with a rise in temperature, suggesting a chemical adsorption mechanism (chemisorption). researchgate.netresearchgate.net For example, the inhibition efficiency of 2-aminobenzothiazole on AA6061-T6 aluminum alloy in HCl was found to increase with temperature. researchgate.net Conversely, for 2-mercaptobenzothiazole inhibiting sweet corrosion on API-5L X60 steel, an increase in temperature was found to decrease its inhibitive power. epa.gov This suggests that at higher temperatures, the desorption rate of the inhibitor from the metal surface might increase, or the nature of the protective film could be altered.

The pH of the corrosive medium is another critical factor. The structure and charge of the inhibitor molecule can change with pH, affecting its adsorption characteristics. For instance, in acidic solutions, the amino group in this compound would be protonated, which could enhance its electrostatic interaction with a negatively charged metal surface. The release of inhibitors like benzotriazole (B28993) from microcapsules has been shown to be triggered by a drop in pH, which is relevant for applications in materials like reinforced concrete where carbonation can lower the pH from around 13 to 8-9.

The concentration of the inhibitor is a fundamental parameter. Generally, the inhibition efficiency increases with increasing inhibitor concentration up to a certain point, after which it may plateau. researchgate.netepa.govresearchgate.net This is because at higher concentrations, a more complete protective monolayer forms on the metal surface. However, for 2-mercaptobenzothiazole on mild steel, it was observed that at high inhibitor concentrations, the performance was poor. researchgate.net

The presence of other ions, such as chlorides, in the environment can also impact inhibitor performance. Chloride ions are aggressive and can compete with the inhibitor for adsorption sites on the metal surface, potentially leading to a decrease in inhibition efficiency.

Agrochemical Applications and Environmental Impact Research

Fungicidal and Herbicidal Action

Derivatives of 2-mercaptobenzothiazole have shown notable potential in agrochemical applications, particularly as fungicides and herbicides.

As fungicides , various derivatives of 2-mercaptobenzothiazole have demonstrated significant activity against a range of plant pathogenic fungi. nih.gov For example, certain S-acyl and S-acethydrazide hydrazone derivatives of MBT have been reported to possess antifungal properties. nih.gov 2-(Thiocyanomethylthio)benzothiazole is a known contact fungicide used for crops like barley, cotton, corn, and wheat. nih.gov Research on 6-substituted 2-aminobenzothiazole derivatives has revealed that the nature of the substituent at the 6-position significantly influences the antifungal activity. core.ac.uk It was found that bulkier groups at the 6-position, such as a benzyloxy group, enhance the antifungal activity against various Candida species. core.ac.uk Specifically, 2-amino derivatives were generally more potent against fungi, while 2-mercapto derivatives showed more activity against bacteria. core.ac.uk

In terms of herbicidal action , while direct studies on this compound are limited, related heterocyclic compounds have been investigated. For instance, novel 6-indazolyl-2-picolinic acids have been synthesized and shown to exhibit excellent inhibitory effects on the root growth of several weeds. mdpi.com The mode of action for these compounds was found to be different from other picolinic acids, inducing the upregulation of genes involved in ethylene (B1197577) and abscisic acid production, leading to plant death. mdpi.com Studies on common amino acids have also demonstrated enantioselective and synergistic herbicidal activities, with tryptophan being a notable root inhibitor. mdpi.com This suggests that the amino group in this compound could potentially contribute to herbicidal properties, though specific research is required.

Insecticidal Properties

The insecticidal properties of 2-mercaptobenzothiazole derivatives have also been explored. 2,2′-Dithiobisbenzothiazole, a disulfide derivative of MBT, is used as an insecticide in addition to its fungicidal applications. nih.gov While the primary focus of research on this compound and its close analogs has been on their antimicrobial and antifungal activities, the broader class of benzothiazoles is known for a wide spectrum of biological activities, which includes insecticidal action. Further investigation into specific derivatives of this compound is necessary to fully elucidate their potential as insecticides.

Table 3: Agrochemical Activity of Benzothiazole Derivatives

| Compound/Derivative | Agrochemical Action | Target Organism/Weed | Key Findings |

|---|---|---|---|

| 6-Substituted 2-aminobenzothiazoles | Fungicidal | Candida species core.ac.uk | Bulky groups at the 6-position enhance activity. core.ac.uk |

| 2-(Thiocyanomethylthio)benzothiazole | Fungicidal | Fungi on barley, cotton, corn, wheat. nih.gov | Acts as a contact fungicide. nih.gov |

| 2,2′-Dithiobisbenzothiazole | Fungicidal, Insecticidal | Various fungi and insects. nih.gov | Dual application in crop protection. nih.gov |

| 6-Indazolyl-2-picolinic acids | Herbicidal | Amaranthus retroflexus, Chenopodium album mdpi.com | Excellent post-emergence herbicidal effect. mdpi.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of 6-Amino-2-mercaptobenzothiazole, providing detailed information about the chemical environment of its constituent atoms.

¹H, ¹³C, and ¹¹⁹Sn NMR Applications

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is instrumental in identifying the positions of hydrogen atoms within the molecule. For this compound, the aromatic protons typically appear in the chemical shift range of δ 6.8–7.5 ppm. The proton of the thiol group (-SH) is expected around δ 3.5 ppm, although its exact position can be influenced by solvent and concentration. The amino group (-NH₂) protons also give rise to characteristic signals. Studies on related benzothiazole (B30560) structures, such as 2-amino-4-methylbenzothiazole, have utilized ¹H NMR to investigate the influence of substituent groups on the chemical shifts of the protons. researchgate.netnih.gov

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides insights into the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the benzothiazole core and the positions of the amino and mercapto substituents. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, providing further evidence for the proposed structure. For instance, in the analysis of 2-amino-4-methylbenzothiazole, ¹³C NMR shifts were calculated and compared with experimental data to validate the molecular structure. researchgate.netnih.gov

¹¹⁹Sn NMR Applications: While not directly applicable to this compound itself, ¹¹⁹Sn NMR is a powerful technique for characterizing organotin derivatives of this compound. Should this compound be used as a ligand in the synthesis of organotin complexes, ¹¹⁹Sn NMR would be crucial for determining the coordination environment and geometry around the tin atom.

Mass Spectrometry Techniques

Mass spectrometry (MS) techniques are vital for determining the molecular weight of this compound and for assessing its purity by identifying potential impurities.

GC-MS for Compound Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and thermally stable compounds. While the analysis of 2-mercaptobenzothiazole (B37678) (MBT) by GC can be challenging due to potential thermal degradation in the hot injector, derivatization can prevent this decomposition. researchgate.net For this compound, which contains a polar amino group, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. sigmaaldrich.com The mass spectrum obtained from GC-MS provides the molecular ion peak, which for this compound would confirm its molecular weight of approximately 182.27 g/mol . sigmaaldrich.comamerigoscientific.com The fragmentation pattern observed in the mass spectrum offers further structural information, aiding in its definitive identification.

MALDI-TOF Applications

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of non-volatile and thermally labile molecules. This technique can be applied to this compound without the need for derivatization. nih.gov MALDI-TOF is a sensitive method that can provide accurate molecular weight determination. nih.gov In the context of related research, MALDI-TOF MS has been employed for the analysis of polysaccharides by derivatizing them to enhance signal intensity, a principle that could be adapted for specific applications involving this compound. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in this compound by analyzing its molecular vibrations.

FTIR and ATR-IR Studies